molecular formula C22H28O2S B14571770 S-(4-Pentylphenyl) 4-butoxybenzene-1-carbothioate CAS No. 61518-95-4

S-(4-Pentylphenyl) 4-butoxybenzene-1-carbothioate

Cat. No.: B14571770
CAS No.: 61518-95-4
M. Wt: 356.5 g/mol
InChI Key: XUMFYRMLSVNHOO-UHFFFAOYSA-N
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Description

S-(4-Pentylphenyl) 4-butoxybenzene-1-carbothioate: is an organic compound with the molecular formula C22H28O2S. It is a member of the carbothioate family, which are esters of thiocarboxylic acids. This compound is characterized by the presence of a pentylphenyl group and a butoxybenzene group linked through a carbothioate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-Pentylphenyl) 4-butoxybenzene-1-carbothioate typically involves the reaction of 4-pentylphenol with 4-butoxybenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then treated with a thiolating agent like Lawesson’s reagent to yield the final carbothioate product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

S-(4-Pentylphenyl) 4-butoxybenzene-1-carbothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbothioate group to a thiol or a sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

S-(4-Pentylphenyl) 4-butoxybenzene-1-carbothioate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of S-(4-Pentylphenyl) 4-butoxybenzene-1-carbothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The carbothioate group is particularly reactive, allowing the compound to form covalent bonds with target proteins, thereby altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • S-(4-Butoxyphenyl) 4-(pentyloxy)benzenecarbothioate
  • S-(4-Pentylphenyl) 4-butylbenzene-1-carbothioate

Uniqueness

S-(4-Pentylphenyl) 4-butoxybenzene-1-carbothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specialized applications in research and industry.

Properties

CAS No.

61518-95-4

Molecular Formula

C22H28O2S

Molecular Weight

356.5 g/mol

IUPAC Name

S-(4-pentylphenyl) 4-butoxybenzenecarbothioate

InChI

InChI=1S/C22H28O2S/c1-3-5-7-8-18-9-15-21(16-10-18)25-22(23)19-11-13-20(14-12-19)24-17-6-4-2/h9-16H,3-8,17H2,1-2H3

InChI Key

XUMFYRMLSVNHOO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)SC(=O)C2=CC=C(C=C2)OCCCC

Origin of Product

United States

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